![molecular formula C9H17NO2 B2489885 N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide CAS No. 1328447-33-1](/img/structure/B2489885.png)
N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide
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Overview
Description
“N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide” is an organic compound containing a cyclopentyl ring, a hydroxymethyl group, and an acetamide group . The cyclopentyl ring is a five-membered carbon ring, the hydroxymethyl group (-CH2OH) is a common functional group in organic chemistry, and the acetamide group (CH3CONH2) is derived from acetic acid.
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered cyclopentyl ring, with a hydroxymethyl group and an acetamide group attached to the ring via a methylene (-CH2-) spacer . The exact 3D conformation would depend on the specific stereochemistry at the attachment points.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, such as esterification or ether formation. The acetamide group might participate in various reactions, including hydrolysis or nucleophilic acyl substitution .Scientific Research Applications
Enantio- and Diastereoselective Synthesis
N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is explored in the synthesis of complex organic molecules, such as the enantio- and diastereoselective synthesis of key intermediates like N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, a critical intermediate for (+)-cyclaradine. This process involves enzyme-catalyzed asymmetric hydrolysis followed by functional group modification, showcasing the compound's utility in sophisticated chemical syntheses (Norimine, Hayashi, Tanaka, & Suemune, 1998).
Synthesis and Structural Studies
Another area of research involves the synthesis and characterization of compounds related to this compound, such as substituted N-(silatran-1-ylmethyl)acetamides. These compounds, prepared through reactions with triisopropanolamine, demonstrate interesting structural properties and potential biological activities, such as partial muscarinic agonist activity, which is significant for understanding molecular interactions with biological receptors (Pukhalskaya et al., 2010).
Chemoselective Acetylation
The compound also finds applications in the chemoselective acetylation of amino groups, serving as an intermediate for the synthesis of antimalarial drugs. For instance, the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using specific catalysts highlights its role in producing intermediates for pharmacologically active molecules (Magadum & Yadav, 2018).
Silylation Reactions
Research also delves into the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic compounds with potential applications in materials science and organic synthesis. These studies explore the structural and reactive properties of the resulting heterocycles, contributing to the understanding of silicon-containing compounds in organic chemistry (Lazareva et al., 2017).
Antioxidant Activity Studies
Furthermore, this compound derivatives have been investigated for their free radical scavenging activities. Studies on compounds like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative with good acetylcholinesterase and α-glycosidase inhibitory activities, shed light on the antioxidant mechanisms and potential therapeutic applications of these molecules (Boudebbous et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(12)10-6-9(7-11)4-2-3-5-9/h11H,2-7H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFWNAZMIKZEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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